L-(+)-Abrine

Description

N-Methyltryptophan is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Abrine has been reported in Daphnia pulex, Aspergillus fumigatus, and other organisms with data available.

from seeds of Abrus precatorius; structure in first source

Properties

IUPAC Name |

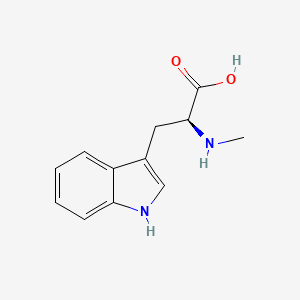

(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCIKBSVHDNIDH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-31-8 | |

| Record name | N-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P57TWL22IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-(+)-Abrine: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-Abrine, a naturally occurring amino acid derivative, is primarily found in the seeds of Abrus precatorius. Chemically known as N-methyl-L-tryptophan, its biosynthesis is believed to originate from the essential amino acid L-tryptophan. This technical guide provides a comprehensive overview of the natural sources of this compound, its putative biosynthetic pathway, and detailed experimental protocols for its extraction and quantification. Quantitative data from various studies are summarized for comparative analysis. Furthermore, this guide includes visual representations of the proposed biosynthetic pathway and an exemplary experimental workflow to aid in research and development.

Natural Sources of this compound

This compound is most notably and abundantly found in the seeds of the rosary pea or jequirity bean plant, Abrus precatorius , a member of the Fabaceae family. While other parts of the plant, such as the leaves, also contain alkaloids, the seeds are the primary source of this compound. The concentration of this compound in the seeds can vary, but it is a significant component, often co-existing with the highly toxic protein abrin (B1169949). Due to this co-occurrence, this compound is frequently used as a chemical marker for the presence of abrin in forensic and toxicological analyses.

Quantitative Analysis of this compound in Abrus precatorius Seeds

The concentration of this compound in the seeds of Abrus precatorius has been reported in several studies. The following table summarizes the quantitative data from the available literature, presenting the concentrations in both percentage of dry weight and weight/weight percentage.

| Plant Part | Concentration (% of Dry Weight) | Concentration (% w/w) | Reference(s) |

| Seeds | 0.5% - 1.0% | - | [1] |

| Seeds | - | 0.45% | [2] |

Biosynthesis of this compound

The biosynthesis of this compound is understood to originate from the amino acid L-tryptophan . Given that this compound is N-methyl-L-tryptophan, the biosynthetic pathway is proposed to be a direct N-methylation of the alpha-amino group of L-tryptophan. This reaction would be catalyzed by a specific N-methyltransferase enzyme.

While the direct isolation and characterization of an L-tryptophan-specific N-methyltransferase from Abrus precatorius is not extensively documented in the available literature, the pathway is strongly inferred from the chemical structures of the precursor and the product. The proposed biosynthetic pathway is a single-step enzymatic conversion.

Putative Biosynthetic Pathway

The proposed pathway involves the transfer of a methyl group from a methyl donor, most commonly S-adenosyl-L-methionine (SAM), to the amino group of L-tryptophan.

L-Tryptophan + S-Adenosyl-L-methionine (SAM) → this compound (N-methyl-L-tryptophan) + S-Adenosyl-L-homocysteine (SAH)

This reaction would be catalyzed by a putative L-tryptophan N-methyltransferase .

Putative biosynthesis of this compound from L-Tryptophan.

Experimental Protocols

Extraction of this compound from Abrus precatorius Seeds

This protocol describes a general method for the extraction of this compound from plant material for subsequent analysis.

Materials:

-

Dried seeds of Abrus precatorius

-

Grinder or mortar and pestle

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Grind the dried seeds of Abrus precatorius into a fine powder.

-

Extraction:

-

Weigh a known amount of the powdered seed material (e.g., 1 gram).

-

Add a suitable volume of methanol (e.g., 10 mL) to the powdered sample.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Sonicate the mixture for 15-20 minutes to enhance extraction efficiency.

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process with the pellet to ensure complete recovery.

-

Combine the supernatants.

-

-

Solvent Evaporation: Evaporate the methanol from the combined supernatant using a rotary evaporator or a stream of nitrogen gas until a concentrated extract is obtained.

-

Reconstitution: Reconstitute the dried extract in a known volume of deionized water or a suitable buffer for SPE.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Load the reconstituted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the this compound from the cartridge using acetonitrile.

-

Collect the eluate.

-

-

Final Preparation: Evaporate the acetonitrile from the eluate and reconstitute the purified extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of this compound using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase column)

Reagents:

-

This compound analytical standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.

-

LC-MS/MS Method Development:

-

Chromatographic Separation:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Develop a gradient elution program to achieve good chromatographic separation of this compound from other matrix components.

-

Set an appropriate column temperature (e.g., 40°C) and flow rate (e.g., 0.3 mL/min).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature).

-

Perform a full scan to determine the precursor ion (m/z) of this compound.

-

Perform product ion scans to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM). The fragmentation of m/z 219 → 132 is commonly used for quantification[3].

-

-

-

Sample Analysis:

-

Inject the prepared sample extracts and standard solutions into the LC-MS/MS system.

-

Acquire data in MRM mode.

-

-

Data Analysis:

-

Integrate the peak areas of the this compound MRM transition in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from Abrus precatorius seeds.

Workflow for this compound extraction and analysis.

Conclusion

This compound, a methylated derivative of L-tryptophan, is a significant natural product found in the seeds of Abrus precatorius. Its biosynthesis is putatively a direct N-methylation of L-tryptophan. This guide has provided a detailed overview of its natural sources, a proposed biosynthetic pathway, and comprehensive experimental protocols for its extraction and quantification. The provided data and methodologies can serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development. Further research is warranted to definitively characterize the N-methyltransferase responsible for this compound biosynthesis in Abrus precatorius.

References

a-methyl-L-tryptophan chemical properties

An In-depth Technical Guide on the Core Chemical Properties of α-Methyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methyl-L-tryptophan (α-MTP) is a synthetic analog of the essential amino acid L-tryptophan. Its structural modification—the addition of a methyl group at the alpha carbon—confers unique biochemical properties that distinguish it from its parent compound. It is widely utilized in research as a pharmacological tool, particularly for its ability to inhibit key enzymes in the tryptophan metabolic pathways, and as a radiotracer in positron emission tomography (PET) imaging.[1][2][3] This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of α-methyl-L-tryptophan.

Core Chemical and Physical Properties

α-Methyl-L-tryptophan is typically a white to off-white or light yellow crystalline solid that is soluble in polar solvents.[2][4] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |

| Synonyms | αMTP, AMTP, α-Methyltryptophan | |

| CAS Number | 16709-25-4 (L-isomer); 153-91-3 (DL-racemate) | |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molar Mass | 218.256 g·mol⁻¹ | |

| Appearance | White to off-white / light yellow crystalline solid | |

| Storage Temperature | 2-8°C | |

| SMILES | C--INVALID-LINK--(C(=O)O)N | |

| InChI Key | ZTTWHZHBPDYSQB-LBPRGKRZSA-N (L-isomer) |

Biochemical Activity and Signaling Pathways

α-Methyl-L-tryptophan's biological effects stem from its interaction with the major metabolic pathways of tryptophan: the serotonin (B10506) pathway and the kynurenine (B1673888) pathway.

Role in the Serotonin Pathway

α-MTP acts as an analog of tryptophan in the serotonin synthesis pathway. It is hydroxylated by tryptophan hydroxylase (TPH) and subsequently decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form α-methylserotonin (αMS). Unlike natural serotonin, αMS is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation. This resistance to metabolism leads to a longer residence time in the brain, a property that is exploited in PET imaging with carbon-11 (B1219553) labeled α-MTP (α-[¹¹C]MTP) to measure serotonin synthesis capacity in vivo.

Inhibition of the Kynurenine Pathway

The majority of dietary tryptophan (over 95%) is metabolized through the kynurenine pathway. The first and rate-limiting step is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is widely expressed and induced by inflammatory stimuli. These enzymes convert tryptophan to N-formylkynurenine, which is then metabolized into several neuroactive and immunomodulatory compounds.

In many cancers, the overexpression of IDO or TDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, creating an immunosuppressive state that allows tumors to evade immune destruction. α-Methyl-L-tryptophan (often referred to as 1-methyl-tryptophan or 1-MT in this context) acts as a competitive inhibitor of both IDO and TDO. By blocking these enzymes, it prevents tryptophan degradation, thereby helping to restore T-cell function and anti-tumor immunity. The D- and L-stereoisomers of 1-MT exhibit different biological properties, with the L-isomer being a more potent direct inhibitor of the purified IDO enzyme, while the D-isomer has shown greater efficacy in some in vivo anti-tumor models.

Experimental Protocols

α-Methyl-L-tryptophan is a standard inhibitor used in assays to measure IDO1 activity. The general protocol involves quantifying the production of kynurenine from tryptophan in the presence and absence of the inhibitor.

In Vitro IDO1 Inhibition Assay

This protocol is adapted from methodologies described for measuring IDO1 activity using purified enzymes or cell-based systems.

Objective: To determine the inhibitory effect of α-methyl-L-tryptophan on IDO1 enzyme activity by measuring kynurenine production via HPLC.

Materials:

-

Recombinant human IDO1 enzyme or IFN-γ stimulated cell lysate (e.g., from HeLa or SK-OV-3 cells) as the enzyme source.

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5).

-

Reagents: L-tryptophan (substrate), α-methyl-L-tryptophan (inhibitor), L-ascorbic acid, methylene (B1212753) blue, catalase.

-

Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).

-

HPLC system with a reverse-phase column and UV detector.

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM potassium phosphate buffer (pH 6.5)

-

20 mM Ascorbate

-

10 µM Methylene Blue

-

100 µg/mL Catalase

-

400 µM L-tryptophan (or desired concentration)

-

-

Add Inhibitor: Add varying concentrations of α-methyl-L-tryptophan to the experimental tubes. For control samples (no inhibition), add vehicle.

-

Initiate Reaction: Add the IDO1 enzyme source (purified protein or cell extract) to the mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding the TCA stop solution.

-

Hydrolysis: Incubate the samples at 50-65°C for 15-30 minutes to completely hydrolyze the N-formylkynurenine product to kynurenine.

-

Clarification: Centrifuge the samples (e.g., 14,000 x g for 5 min) to pellet precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and quantify the kynurenine concentration by HPLC with UV detection.

-

Calculation: Determine the percent inhibition for each concentration of α-methyl-L-tryptophan using the formula: % Inhibition = (1 - [Kynurenine]inhibitor / [Kynurenine]control) * 100

Conclusion

α-Methyl-L-tryptophan is a versatile molecule with significant applications in neuroscience and oncology research. Its ability to act as a stable tracer for the serotonin pathway and as a potent inhibitor of the immunosuppressive kynurenine pathway makes it an invaluable tool for drug development professionals and scientists. A thorough understanding of its chemical properties, metabolic fate, and mechanism of action is critical for its effective application in experimental and clinical settings.

References

- 1. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 2. CAS 153-91-3: A-methyl-dl-tryptophan | CymitQuimica [cymitquimica.com]

- 3. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ≥98% (TLC), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Discovery and Historical Context of L-(+)-Abrine in Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-Abrine, chemically known as N-methyl-L-tryptophan, is an indole (B1671886) alkaloid found in the seeds of the rosary pea or jequirity bean (Abrus precatorius)[1]. Historically, the toxicology of Abrus precatorius has been overwhelmingly dominated by studies of its highly potent protein toxin, abrin (B1169949). Consequently, this compound has been primarily recognized and utilized as a chemical marker for exposure to abrin, rather than being extensively studied for its own toxicological properties[2]. This guide aims to provide a comprehensive overview of the discovery and historical context of this compound in toxicology, distinguishing it from the co-occurring toxalbumin, abrin. Due to the historical focus on the abrin protein, specific early toxicological data and detailed signaling pathways for this compound are sparse. This document synthesizes the available information on this compound and related compounds to provide a thorough understanding for the scientific community.

Discovery and Historical Context

The scientific investigation of the toxic components of Abrus precatorius seeds began in the late 19th century. Early research was primarily focused on the highly toxic protein component, which was named abrin[3]. The discovery of the alkaloid this compound is less well-documented in early literature. Modern analytical techniques have firmly established its presence in the seeds and leaves of Abrus precatorius[1].

Early Isolation Methodologies for Alkaloids from Abrus precatorius

While the specific historical protocol for the first isolation of this compound is not detailed in the available literature, a general methodology for alkaloid extraction from Abrus precatorius seeds can be inferred from historical and modern practices.

Experimental Protocol: General Alkaloid Extraction from Abrus precatorius Seeds

-

Seed Preparation: The seeds of Abrus precatorius are first crushed into a fine powder to break the hard seed coat and allow for solvent penetration.

-

Defatting: The powdered seeds are typically defatted using a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids that could interfere with subsequent extraction steps.

-

Alkaloid Extraction: The defatted powder is then subjected to extraction with a polar solvent, often methanol (B129727) or ethanol, sometimes in a Soxhlet apparatus, to extract the alkaloids and other polar compounds[4].

-

Acid-Base Extraction: The resulting extract is then subjected to a series of acid-base extractions to separate the alkaloids.

-

The crude extract is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid), which protonates the basic alkaloids, making them water-soluble.

-

The acidic solution is then washed with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities.

-

The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonia (B1221849) or sodium carbonate) to deprotonate the alkaloids, making them insoluble in water but soluble in an organic solvent.

-

The free-base alkaloids are then extracted into an immiscible organic solvent.

-

-

Purification: The crude alkaloid extract is then purified using techniques such as crystallization or early forms of chromatography to isolate individual alkaloids like this compound.

Toxicological Profile of this compound

The toxicological profile of this compound is not as extensively characterized as that of the abrin protein. Much of the available data comes from studies where this compound is used as a biomarker for abrin poisoning. There is a significant lack of specific LD50 values for this compound in the literature. However, studies on its stereoisomer, 1-methyl-D-tryptophan (D-1MT), and the parent compound, L-tryptophan, provide some insight into its potential toxicity.

A study on D-1MT in rats and dogs showed that it has low oral toxicity, with no-observed-adverse-effect levels (NOAELs) established at high doses. Oral administration of D-1MT in rats at doses up to 500 mg/kg/day for 28 days did not produce significant adverse events. It is important to note that this data is for the D-isomer and may not be directly applicable to the L-isomer, this compound.

Studies on the parent amino acid, L-tryptophan, have also indicated low oral toxicity in rats, though very high doses can lead to adverse effects. In a 13-week study, the NOAEL for dietary L-tryptophan in rats was determined to be 1.25% in the diet for males and 2.5% for females. However, the toxicity of L-tryptophan can be significantly increased in adrenalectomized rats, with the LD50 dropping from over 1000 mg/kg to 11.6 mg/kg.

Quantitative Toxicological Data

Specific quantitative toxicity data for this compound is largely unavailable in historical and contemporary literature. The focus has remained on the abrin protein. The table below summarizes the available, albeit limited, data for related compounds.

| Compound | Animal Model | Route of Administration | LD50 / NOAEL | Citation |

| Abrin (protein) | Mice | Intravenous | 0.7 µg/kg | |

| Abrin (protein) | Humans | Ingestion (estimated) | 10 - 1000 µg/kg | |

| 1-methyl-D-tryptophan | Rats | Oral (28-day) | NOAEL: 500 mg/kg/day | |

| L-tryptophan | Rats (normal) | Oral | > 1000 mg/kg | |

| L-tryptophan | Rats (adrenalectomized) | Oral | 11.6 mg/kg |

Biochemical Pathways and Mechanism of Action

The specific signaling pathways affected by this compound have not been a primary focus of research. However, as a derivative of L-tryptophan, its metabolism is likely intertwined with the known pathways of tryptophan metabolism. L-tryptophan is a precursor to several important biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. The major metabolic route for L-tryptophan is the kynurenine (B1673888) pathway.

Diagram: Simplified Tryptophan Metabolism

Caption: Simplified overview of major L-tryptophan metabolic pathways.

The metabolism of N-methylated amino acids can be complex. In Escherichia coli, an enzyme called N-methyltryptophan oxidase (MTOX) catalyzes the oxidative demethylation of N-methyl-L-tryptophan. It is plausible that similar enzymatic processes exist in mammals for the metabolism of this compound.

Modern Analytical and Experimental Protocols

Contemporary research on this compound primarily focuses on its utility as a biomarker for abrin exposure. This has led to the development of sensitive analytical methods for its detection and quantification.

Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol is based on modern analytical methods for biomarker detection.

-

Sample Preparation (Solid-Phase Extraction):

-

A 1 mL urine sample is obtained.

-

An internal standard (e.g., ¹³C₁,²H₃-L-abrine) is added to the sample.

-

The sample is loaded onto a solid-phase extraction (SPE) cartridge (e.g., C18).

-

The cartridge is washed to remove interfering substances.

-

This compound is eluted from the cartridge with an appropriate solvent (e.g., methanol).

-

The eluate is evaporated to dryness and reconstituted in a mobile phase compatible with LC-MS/MS.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic separation is achieved on a suitable column (e.g., C18).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the this compound parent ion to a specific product ion.

-

Diagram: Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound in urine.

Conclusion

This compound, an alkaloid from Abrus precatorius, has a toxicological history that is largely overshadowed by the highly potent protein toxin, abrin, with which it co-occurs. While the discovery of abrin is a significant event in the history of toxicology, the specific details of the initial isolation and characterization of this compound are not well-documented in early scientific literature. Consequently, there is a notable absence of dedicated historical toxicological studies and quantitative toxicity data, such as LD50 values, for this compound itself. Its primary role in modern toxicology has been as a reliable biomarker for exposure to abrin. Future research is warranted to fully elucidate the independent toxicological profile and specific biochemical mechanisms of this compound. This would provide a more complete understanding of the complex toxicology of Abrus precatorius and could reveal novel biological activities of this N-methylated amino acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of L-abrine in human and rat urine: a biomarker for the toxin abrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 4. saspublishers.com [saspublishers.com]

The Dual Identity of L-(+)-Abrine in Abrus precatorius Seeds: From Biomarker of Toxicity to Potential Immunotherapeutic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-Abrine, an N-methylated derivative of L-tryptophan found in the seeds of Abrus precatorius, presents a fascinating duality in its biological significance. Historically and primarily, it serves as a crucial and specific biomarker for exposure to the highly potent toxalbumin, abrin (B1169949), which is also present in the seeds. The presence of this compound in biological samples is a definitive indicator of abrin poisoning, a condition characterized by severe cellular damage due to the inhibition of protein synthesis. More recently, however, this compound itself has emerged as a molecule of therapeutic interest, demonstrating potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in tumor immune evasion. This technical guide provides a comprehensive overview of the biological roles of this compound, distinguishing its function as a biomarker from its nascent role as a potential pharmacological agent. We delve into the quantitative data available, detail relevant experimental protocols, and visualize the key pathways and workflows to support further research and development in this area.

Introduction: The Two Faces of Abrus precatorius Alkaloids

The seeds of Abrus precatorius, commonly known as rosary peas or jequirity beans, are notorious for containing abrin, a type II ribosome-inactivating protein (RIP) that is one of the most potent plant toxins known. Abrin's toxicity stems from its ability to irreversibly inhibit protein synthesis, leading to cell death. Co-existing with abrin in these seeds is this compound (N-methyl-L-tryptophan), an indole (B1671886) alkaloid. It is critical to distinguish between these two compounds:

-

Abrin: A large toxalbumin protein (a lectin) responsible for the high toxicity of the seeds.

-

This compound: A small molecule, an amino acid derivative, which is significantly less toxic and serves as a chemical marker for abrin.[1][2]

This guide will focus on the biological roles of this compound, contextualized by its relationship with abrin.

This compound as a Biomarker for Abrin Exposure

The primary and most established biological role of this compound is its utility as a biomarker for abrin poisoning. Due to the rapid and severe nature of abrin toxicity, early and accurate diagnosis is critical, and the detection of this compound in urine or plasma provides a reliable confirmation of exposure.

Pharmacokinetics and Detection

Following ingestion or exposure to Abrus precatorius seed material, this compound is absorbed and subsequently excreted in the urine. Pharmacokinetic studies in rats have shown that the maximum excretion of this compound in urine occurs within the first 24 hours post-exposure.[2] Its detection is a valuable diagnostic tool, as it is a small molecule that can be more readily identified and quantified using standard analytical techniques compared to the complex protein toxin, abrin.

Quantitative analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Quantitative Data for this compound as a Biomarker

The following table summarizes key quantitative data related to this compound's presence and detection.

| Parameter | Value(s) | Source(s) |

| Concentration in Seeds | 0.5% to 1.0% (dry weight) | [2] |

| Endogenous Levels in Human Urine | 0.72 ± 0.51 ng/mL | [3] |

| Limit of Detection (LOD) in Beverages (LC-MS/MS) | 0.025 µg/mL | |

| Limit of Quantification (LOQ) in Beverages (LC-MS/MS) | 0.05 µg/mL | |

| Pharmacokinetics in Rats | Maximum urinary excretion within 24 hours |

Experimental Protocols for this compound Detection

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general workflow for the detection of this compound in urine samples.

Objective: To quantify the concentration of this compound in urine as a biomarker of abrin exposure.

Methodology:

-

Sample Preparation:

-

A 1 mL urine sample is fortified with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₁,²H₃-L-abrine) to ensure accuracy and reproducibility.

-

The sample is then subjected to solid-phase extraction (SPE) using a C18 Strata-X cartridge to clean up the sample and concentrate the analyte.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is achieved on a C18 column with a gradient mobile phase, typically consisting of water and acetonitrile (B52724) with 0.1% formic acid.

-

The total run time is typically short, around 6 minutes.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

This compound is detected in positive ion mode and quantified using multiple reaction monitoring (MRM). The characteristic transition for this compound is the fragmentation of the protonated molecular ion (m/z 219.2) to a specific product ion (m/z 188.2).

-

-

Quantification:

-

A calibration curve is generated using standards of known this compound concentrations.

-

The concentration of this compound in the urine sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

LC-MS/MS workflow for this compound quantification.

Emerging Biological Role: this compound as an IDO1 Inhibitor

Recent research has unveiled a potential new biological role for this compound as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of kynurenine. This has an immunosuppressive effect, as it inhibits the proliferation and function of effector T cells and promotes the activity of regulatory T cells, thereby allowing cancer cells to evade the immune system.

By inhibiting IDO1, this compound has the potential to reverse this immunosuppression and enhance anti-tumor immunity. Studies have shown that "abrine" (in the context of these studies, referring to this compound) can inhibit the IDO1/JAK1/STAT1 signaling pathway. This makes this compound a molecule of interest for the development of novel cancer immunotherapies, potentially in combination with other treatments like checkpoint inhibitors.

The IDO1 Signaling Pathway in Tumor Immune Evasion

The following diagram illustrates the role of IDO1 in the tumor microenvironment and the potential point of intervention for this compound.

IDO1 pathway in immune evasion and this compound's point of action.

Quantitative Data for this compound as an IDO1 Inhibitor

While the inhibitory effect of this compound on the IDO1 pathway has been demonstrated, specific dose-response data, such as IC50 values, are not yet widely available in the literature. Further research is needed to quantify the potency of this compound as an IDO1 inhibitor.

Experimental Protocols for Studying this compound-IDO1 Interaction

The interaction between this compound and IDO1 can be confirmed and characterized using several biophysical techniques.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to IDO1 in a cellular environment.

Principle: The binding of a ligand (this compound) to its target protein (IDO1) can increase the protein's thermal stability. CETSA measures this change in stability.

Methodology:

-

Cell Treatment: Treat cells expressing IDO1 with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Quantify the amount of soluble IDO1 remaining at each temperature using methods like Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates binding.

Surface Plasmon Resonance (SPR)

Objective: To characterize the binding kinetics (association and dissociation rates) and affinity of this compound to purified IDO1 protein.

Methodology:

-

Immobilization: Purified IDO1 protein is immobilized on a sensor chip.

-

Binding: A solution containing this compound at various concentrations is flowed over the sensor chip.

-

Detection: The binding of this compound to the immobilized IDO1 is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.

This compound and Tryptophan Deficiency

Conclusion and Future Directions

This compound from Abrus precatorius seeds holds a dual significance that is of great interest to researchers in toxicology, diagnostics, and drug development. Its established role as a reliable biomarker for abrin poisoning is crucial for clinical and forensic toxicology. The analytical methods for its detection are robust and sensitive, providing a vital tool for public health and safety.

The more recent discovery of this compound as a potential IDO1 inhibitor opens up exciting new avenues for cancer immunotherapy. This finding repositions this compound from being merely an indicator of toxicity to a potential therapeutic agent in its own right.

Future research should focus on several key areas:

-

Quantitative Pharmacology: Determining the precise dose-response relationship and IC50 value of this compound for IDO1 inhibition is a critical next step.

-

Preclinical Efficacy: In vivo studies in relevant cancer models are needed to evaluate the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other immunotherapies.

-

Metabolic Studies: Re-visiting the role of this compound in tryptophan metabolism could provide a deeper understanding of its physiological effects and potential off-target activities.

-

Physiological Role in the Plant: The biological function of this compound within Abrus precatorius remains unknown and warrants investigation.

References

An In-depth Technical Guide on the Mechanism of Action and Cellular Uptake of Abrin and its Biomarker L-(+)-Abrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrin (B1169949) is a highly potent toxalbumin, classified as a type II ribosome-inactivating protein (RIP), found in the seeds of the rosary pea, Abrus precatorius.[1][2] Its extreme toxicity, with a reported human fatal dose as low as 0.1-1 µg/kg, positions it as a significant biothreat agent.[3][4] Structurally, abrin is a 65 kDa heterodimeric glycoprotein (B1211001) composed of two polypeptide chains, an A chain and a B chain, linked by a single disulfide bond.[1] The A chain harbors the catalytic activity responsible for toxicity, while the B chain mediates binding to the cell surface.

It is crucial to distinguish the toxin, abrin, from L-(+)-abrine. This compound (N-methyl-L-tryptophan) is a stable, small molecule alkaloid found alongside abrin in the seeds of Abrus precatorius. Unlike the protein toxin, this compound does not inhibit protein synthesis. Instead, its unique presence and ability to be detected in urine after exposure make it a critical and specific biomarker for confirming abrin poisoning. This guide provides a detailed examination of the molecular mechanisms of abrin's toxicity, from its cellular uptake and intracellular trafficking to its catalytic action on ribosomes and induction of cell death. It also discusses the role of this compound in exposure diagnostics and summarizes key quantitative data and experimental protocols relevant to its study.

Section 1: Mechanism of Action of Abrin

The toxic effect of abrin is a multi-step process that begins with its attachment to the cell surface and culminates in the catalytic inactivation of ribosomes, leading to a complete shutdown of protein synthesis and subsequent cell death.

Part A: Cellular Entry and Intracellular Trafficking

The journey of the abrin toxin from the extracellular space to the cytosol is a highly orchestrated process involving specific cellular machinery.

-

Cell Surface Binding: The intoxication process is initiated by the abrin B chain, a galactose-specific lectin. This B chain binds with high affinity to cell surface glycoproteins and glycolipids that terminate in galactose residues. This binding anchors the toxin to the cell membrane.

-

Internalization via Endocytosis: Following binding, the abrin molecule is internalized into the cell through both clathrin-dependent and clathrin-independent endocytic pathways, forming early endosomes.

-

Retrograde Transport: From the early endosomes, a small but lethal fraction of abrin molecules escapes degradation in lysosomes and is transported via a retrograde pathway to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER). This trafficking route is critical for the toxin's activation. Studies suggest abrin reaches the ER more efficiently than the related toxin ricin, which may contribute to its higher cytotoxicity.

-

Translocation to the Cytosol: Within the ER lumen, the disulfide bond linking the A and B chains is cleaved by resident enzymes such as Protein Disulfide Isomerase (PDI). This reduction releases the catalytically active A chain. The liberated A chain is then believed to hijack the ER-associated degradation (ERAD) pathway to retro-translocate across the ER membrane into the cytosol.

Part B: Ribosome Inactivation

Once in the cytosol, a single abrin A chain is sufficient to kill the cell. It functions as a highly efficient RNA N-glycosidase.

-

Target: The A chain specifically targets a single adenine (B156593) residue at position 4324 (A4324) within a universally conserved GAGA sequence in the sarcin-ricin loop of the 28S rRNA, a component of the large 60S ribosomal subunit.

-

Action: It catalyzes the hydrolytic cleavage of the N-glycosidic bond, effectively depurinating the rRNA.

-

Consequence: This irreversible modification of the 28S rRNA renders the ribosome unable to bind elongation factors, thereby permanently halting protein synthesis and leading to cell death. The catalytic efficiency is remarkably high, with one abrin molecule capable of inactivating approximately 2,000 ribosomes per minute.

Part C: Induction of Apoptosis

Beyond the direct inhibition of protein synthesis, abrin is also a potent inducer of apoptosis, or programmed cell death. Studies in Jurkat cells have shown that the signal for apoptosis is triggered after the initial inhibition of protein synthesis. The primary apoptotic pathway activated by abrin is the intrinsic, or mitochondrial, pathway.

-

Mechanism: This pathway is dependent on caspase-3 but independent of caspase-8.

-

Key Events: Abrin exposure leads to damage of the mitochondrial membrane, a decrease in mitochondrial membrane potential, and the production of reactive oxygen species (ROS).

-

Regulation: The pro-survival protein Bcl-2 has been shown to block this abrin-induced apoptotic pathway.

-

Other Signaling Pathways: In vivo studies in mice have also revealed the significant regulation of other signaling cascades in the brain following abrin exposure, including the MAPK pathway, cytokine-cytokine receptor interaction, the Jak-STAT signaling pathway, and calcium signaling, indicating a complex host response to the toxin.

Section 2: Quantitative Toxicity and Activity Data

The potency of abrin has been quantified in both in vivo and in vitro systems. The data highlights its extreme toxicity, which can vary based on the route of exposure and the cellular model used.

Table 1: In Vivo Lethality (LD50)

| Species | Route of Administration | LD50 (µg/kg body mass) | Reference(s) |

| Human (estimated) | Ingestion | 10 - 1000 | |

| Human (estimated) | Inhalation | 3.3 | |

| Human (estimated) | General | 0.1 - 1.0 | |

| Mouse | Intravenous (IV) | 0.7 | |

| Mouse | Intraperitoneal (IP) | 0.91 |

Table 2: In Vitro Cytotoxicity (IC50)

| Cell Line | Cell Type | IC50 (ng/mL) | Reference(s) |

| HeLa | Human Cervical Cancer | 0.14 | |

| A549 | Human Lung Carcinoma | Most sensitive (of 7 lines) | |

| Hep G2 | Human Liver Cancer | Least sensitive (of 7 lines) |

Section 3: this compound as a Biomarker for Exposure

Accurate diagnosis of abrin poisoning is critical but challenging, as symptoms can be nonspecific. This compound serves as a definitive biomarker for exposure.

-

Specificity and Stability: this compound is a small molecule uniquely found in Abrus species and is co-extracted with the abrin toxin. It can survive metabolic processes in significant amounts, making it detectable in human urine post-exposure.

-

Detection: Highly sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to quantify this compound in urine samples. The detection of this compound at levels significantly above the low background amounts found in unexposed populations (which may arise from diet) confirms exposure to material from Abrus precatorius seeds.

-

Enzymatic Detection: Novel detection methods have been developed based on a two-enzyme pathway. N-methyltryptophan oxidase (MTOX) converts this compound to L-tryptophan, which is then acted upon by tryptophanase to produce indole, a chromogenic compound that can be easily detected.

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the catalytic activity of abrin by quantifying the incorporation of a radiolabeled amino acid into newly synthesized proteins.

-

Cell Culture: Plate cells (e.g., MCF-7, HepG2) at a density of 0.2 x 10⁶ cells per well and allow them to adhere overnight.

-

Toxin Treatment: Replace the culture medium with 200 µL of L-leucine-free medium containing various concentrations of abrin. Incubate for a set time course (e.g., 2, 4, 6, 8 hours) at 37°C.

-

Radiolabeling: Add 0.1 µCi of ³[H] L-leucine to each well and incubate for an additional 2 hours to allow for incorporation into nascent proteins.

-

Protein Precipitation: Terminate the assay by aspirating the medium. Precipitate the total protein overnight by adding 5% (w/v) trichloroacetic acid (TCA).

-

Washing and Solubilization: Wash the precipitate with ethanol (B145695) to remove unincorporated ³[H] L-leucine. Solubilize the protein pellet in 200 µL of 1% SDS in 0.1 N NaOH.

-

Quantification: Transfer the solubilized protein to a scintillation vial with an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The decrease in radioactivity compared to untreated control cells indicates the level of protein synthesis inhibition.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. It is commonly used to determine the IC50 of a toxin.

-

Cell Plating: Seed cells (e.g., A549, Hep G2) in a 96-well plate at a suitable density and allow them to attach overnight.

-

Toxin Incubation: Expose the cells to a serial dilution of abrin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution on a microplate reader at an appropriate wavelength (typically ~570 nm). The absorbance is directly proportional to the number of viable cells.

Conclusion

Abrin represents a formidable toxicological threat due to its multifaceted and highly efficient mechanism of action. Its ability to enter host cells via receptor-mediated endocytosis, traverse intracellular compartments, and catalytically inactivate ribosomes leads to a rapid cessation of protein synthesis and cell death through both necrosis and apoptosis. For professionals in research and drug development, understanding these detailed molecular pathways is paramount for designing effective countermeasures, such as inhibitors of retrograde transport or ERAD, and for developing sensitive diagnostic tools. The distinct role of this compound as a stable biomarker provides a reliable method for confirming exposure, which is essential for forensic analysis and clinical management. The quantitative data and protocols provided herein serve as a foundational resource for the continued study of this potent toxin and the development of novel therapeutic strategies.

References

The Pharmacokinetics and Metabolism of L-(+)-Abrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-Abrine, a derivative of tryptophan, is a significant biomarker for exposure to the highly toxic protein abrin (B1169949), found in the seeds of Abrus precatorius. While comprehensive in vivo pharmacokinetic and metabolic data for this compound itself is limited, this guide synthesizes the available scientific information on its detection, excretion, and analytical quantification. Furthermore, a putative metabolic pathway is proposed based on its chemical structure and established mammalian tryptophan metabolism. This document aims to provide a thorough resource for professionals in toxicology, pharmacology, and drug development.

Introduction

This compound, chemically known as N-methyl-L-tryptophan, is an amino acid derivative found in the seeds of the rosary pea, Abrus precatorius. These seeds also contain abrin, a potent toxalbumin that inhibits protein synthesis, making exposure a significant clinical concern. Due to the co-occurrence of this compound with abrin, the detection of this compound in biological samples serves as a reliable biomarker for abrin exposure. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for forensic analysis, clinical toxicology, and the development of potential diagnostic and therapeutic strategies.

Pharmacokinetics of this compound

Detailed in vivo pharmacokinetic studies focusing specifically on this compound are scarce in publicly available literature. Most research has been directed towards its utility as a biomarker, with a focus on its detection and excretion patterns following exposure to abrin-containing materials.

Absorption

The route of absorption of this compound in poisoning cases is primarily through ingestion of Abrus precatorius seeds. While information on the specific mechanisms and rate of absorption from the gastrointestinal tract is not available, its presence in urine following ingestion confirms systemic absorption.

Distribution

Data regarding the tissue distribution of this compound is not well-documented. As an amino acid derivative, it is plausible that it is distributed throughout the body via systemic circulation.

Metabolism

The metabolic pathway of this compound has not been explicitly elucidated in vivo. However, based on its structure as N-methyl-L-tryptophan, a hypothetical metabolic pathway can be proposed, drawing parallels with the known metabolism of tryptophan in mammals. The primary routes of tryptophan metabolism include the kynurenine (B1673888) and serotonin (B10506) pathways. It is conceivable that this compound may undergo demethylation to yield tryptophan, which would then enter these established pathways. Alternatively, it may be metabolized via other enzymatic processes such as hydroxylation and conjugation prior to excretion.

Excretion

The primary route of excretion for this compound appears to be renal. Studies in rats have shown that this compound is rapidly excreted in the urine.

-

Urinary Excretion in Rats : In a study involving intramuscular administration to rats, L-abrine was detectable in urine at 24 hours post-exposure, but not at 48 hours, indicating a relatively rapid clearance. Pharmacokinetic studies in rats have indicated a maximum extraction in the urine within the first 24 hours.[1]

-

Endogenous Levels : It is important to note that endogenous levels of L-abrine have been quantified in human urine. A study of 113 random human urine samples reported an average endogenous concentration of 0.72 ± 0.51 ng/mL.[2][3] This baseline level should be considered when evaluating potential exposure cases.

Quantitative Data

Due to the limited availability of specific pharmacokinetic studies on this compound, a comprehensive table of parameters such as absorption rate, volume of distribution, and clearance is not possible. The available quantitative data primarily relates to its detection as a biomarker.

| Parameter | Matrix | Species | Value | Citation |

| Endogenous Level | Urine | Human | 0.72 ± 0.51 ng/mL | [2][3] |

| Time to Max. Urinary Excretion | Urine | Rat | Within 24 hours | |

| Detection Window (post-IM exposure) | Urine | Rat | Detectable at 24h, not at 48h |

Experimental Protocols

The quantification of this compound in biological matrices is critical for its role as a biomarker. The following sections detail the methodologies employed in key studies.

Quantification of L-Abrine in Human and Rat Urine

This method utilizes high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the sensitive and specific detection of L-abrine.

Sample Preparation (Solid-Phase Extraction):

-

One-milliliter urine samples are processed.

-

A synthesized ¹³C₁²H₃-L-abrine is added as an internal standard to enhance accuracy and reproducibility.

-

The sample is subjected to solid-phase extraction (SPE).

Analytical Method:

-

The extracted sample undergoes a 6-minute high-performance liquid chromatography (HPLC) separation.

-

Detection is performed using a triple-quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.

-

Quantification is achieved through multiple reaction monitoring (MRM).

Simultaneous Quantitation of L-Abrine and Ricinine in Plasma and Urine

This validated method allows for the concurrent measurement of biomarkers for both abrin and ricin exposure using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Sample Preparation:

-

Samples are processed by isotope-dilution.

-

Solid-phase extraction is performed using a Strata®-X 30 mg, 1 mL cartridge.

-

Protein precipitation is carried out.

Analytical Method:

-

Chromatographic separation is achieved on a Luna Omega Polar C18 column (50 × 2.1 mm, 1.6 µm) with a gradient mobile phase of water and acetonitrile, each containing 0.1% formic acid.

-

The total analysis time is 5 minutes.

-

The lower limit of quantification is 0.4 ng/mL in plasma and 2 ng/mL in urine.

Visualizations

Experimental Workflow for L-Abrine Quantification in Urine

Caption: Workflow for L-Abrine quantification in urine.

Hypothetical Metabolic Pathway of this compound

Caption: Hypothetical metabolic fate of this compound.

Conclusion

While this compound is a critical biomarker for abrin exposure, a comprehensive understanding of its own in vivo pharmacokinetics and metabolism is still lacking. The available data indicates rapid renal excretion in animal models. Sensitive and robust analytical methods, primarily based on LC-MS/MS, have been developed for its quantification in biological fluids. Future research should focus on elucidating the specific metabolic pathways of this compound and generating detailed pharmacokinetic profiles, which would further enhance its utility in clinical and forensic toxicology. The proposed hypothetical metabolic pathway provides a framework for initiating such investigations. This guide serves as a summary of the current knowledge and a call for further research into the disposition of this important molecule.

References

Acute Toxicity of L-(+)-Abrine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity of L-(+)-Abrine, a highly toxic toxalbumin found in the seeds of Abrus precatorius. The document summarizes quantitative toxicity data, details experimental protocols for toxicity testing in animal models, and visualizes the molecular signaling pathways involved in this compound-induced cytotoxicity.

Quantitative Toxicity Data

The acute toxicity of this compound, often referred to as abrin (B1169949), varies significantly depending on the animal model, route of administration, and the purity of the compound. The following tables summarize the available median lethal dose (LD50) values for this compound and its extracts in various animal models.

Table 1: Acute Toxicity of Purified this compound in Animal Models

| Animal Model | Strain | Route of Administration | LD50 | Reference(s) |

| Mouse | Swiss Albino | Intraperitoneal (IP) | 0.91 µg/kg | [1][2][3] |

| Mouse | Not Specified | Intravenous (IV) | 0.7 µg/kg | [4][5] |

| Mouse | Not Specified | Intravenous (IV) | 3.3 µg/kg | |

| Rat | Not Specified | Inhalation | 3.3 µg/kg | |

| Rabbit | Not Specified | Intravenous (IV) | 0.03 - 0.06 µg/kg | |

| Dog | Not Specified | Intravenous (IV) | 1.25 - 1.3 µg/kg |

Table 2: Acute Oral Toxicity of Abrus precatorius Leaf Extracts in Wistar Rats

| Extract Type | LD50 (mg/kg) | Reference(s) |

| Acetone | 187 | |

| Aqueous | >5000 | |

| 70% Methanol | 3942 | |

| Petroleum Ether | >5000 |

Note: There is a notable lack of publicly available data on the oral and intraperitoneal LD50 of purified this compound in rats. The data for Wistar rats pertains to leaf extracts, which may contain other compounds besides this compound.

Experimental Protocols for Acute Toxicity Studies

The following are detailed methodologies for conducting acute toxicity studies of this compound in rodent models, synthesized from established OECD guidelines and specific procedural descriptions found in the literature.

General Animal Care and Housing

-

Animal Models: Commonly used rodent models include Swiss Albino or BALB/c mice and Wistar or Sprague-Dawley rats.

-

Health Status: Animals should be healthy, disease-free, and acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Housing: Animals should be housed in clean, sterile cages with appropriate bedding. Environmental conditions should be maintained at a constant temperature (e.g., 22 ± 3°C), humidity (e.g., 30-70%), and a 12-hour light/dark cycle.

-

Diet: Standard laboratory pellet diet and water should be provided ad libitum, except for the brief fasting period before oral administration.

Preparation of this compound

Purified this compound should be dissolved in a sterile, pyrogen-free vehicle, such as physiological saline (0.9% NaCl). The concentration should be adjusted to allow for the administration of the desired dose in a volume that is appropriate for the size of the animal.

Experimental Workflow for Acute Toxicity Assessment

The following diagram illustrates a typical workflow for an acute toxicity study.

Detailed Administration Protocols

-

Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) with water available ad libitum.

-

Animal Restraint: The animal is gently but firmly restrained to prevent movement.

-

Gavage Needle Insertion: A sterile, ball-tipped gavage needle of appropriate size is carefully inserted into the esophagus and advanced into the stomach.

-

Substance Administration: The calculated dose of this compound solution is administered slowly.

-

Post-Administration: Food is withheld for an additional 3-4 hours.

-

Animal Restraint: The animal is placed in a suitable restraint device to immobilize the tail.

-

Vein Dilation: The lateral tail vein is dilated using a warming device or by immersing the tail in warm water.

-

Injection: A sterile needle (e.g., 27-30 gauge) is inserted into the dilated vein, and the this compound solution is injected slowly.

-

Post-Injection: Gentle pressure is applied to the injection site to prevent bleeding.

-

Animal Restraint: The animal is restrained to expose the abdomen.

-

Injection Site: The injection is made into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Injection: A sterile needle (e.g., 25-27 gauge) is inserted at a shallow angle through the skin and abdominal wall, and the this compound solution is injected.

Observation and Data Collection

-

Clinical Signs: Animals are observed for clinical signs of toxicity immediately after dosing and then periodically for at least 14 days. Observations should include changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior. Common signs of abrin toxicity include weakness, anorexia, diarrhea, and tremors.

-

Body Weight: Individual animal weights are recorded before dosing and then at regular intervals throughout the observation period.

-

Mortality: The number of mortalities in each dose group is recorded.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) should undergo a gross necropsy. Any observed abnormalities in tissues and organs should be recorded. Histopathological examination of key organs may also be performed.

Signaling Pathways of this compound Toxicity

This compound exerts its cytotoxic effects through a multi-step process involving cell surface binding, internalization, retrograde transport, and ultimately, the inhibition of protein synthesis and induction of apoptosis.

Cellular Entry and Intracellular Trafficking

The following diagram illustrates the pathway of this compound from the cell surface to the cytosol.

This compound's B-chain binds to galactose-containing glycoproteins and glycolipids on the cell surface. The toxin is then internalized via endocytosis and undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum (ER). In the ER, the disulfide bond linking the A and B chains is cleaved, releasing the catalytic A-chain into the cytosol via the ER-associated degradation (ERAD) pathway.

Molecular Mechanism of Action and Apoptotic Signaling

Once in the cytosol, the abrin A-chain acts as a highly specific N-glycosidase, removing a single adenine (B156593) base from the 28S ribosomal RNA of the 60S ribosomal subunit. This irreversible damage to the ribosome leads to the inhibition of protein synthesis, which in turn triggers cellular stress responses and ultimately apoptosis.

The following diagram outlines the key signaling pathways initiated by this compound that lead to programmed cell death.

The inhibition of protein synthesis by this compound triggers at least two major apoptotic pathways:

-

The Endoplasmic Reticulum (ER) Stress Pathway: The accumulation of unfolded proteins in the ER due to the cessation of protein synthesis activates the Unfolded Protein Response (UPR). This leads to the activation of p38 MAPK and caspase-2, which in turn can activate caspase-8 and the mitochondrial apoptotic pathway.

-

The Fas Death Receptor Pathway: this compound has been shown to upregulate the expression of Fas ligand (FasL). Binding of FasL to its receptor (Fas) on the cell surface initiates the recruitment of the FADD adapter protein and subsequent activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.

Both pathways converge on the activation of downstream effector caspases, such as caspase-3, and the disruption of mitochondrial function, ultimately leading to programmed cell death.

References

- 1. cellmolbiol.org [cellmolbiol.org]

- 2. Purification and dose-dependent toxicity study of abrin in swiss albino male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and dose-dependent toxicity study of abrin in swiss albino male mice | Cellular and Molecular Biology [cellmolbiol.org]

- 4. Abrin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Distinctive Relationship of L-(+)-Abrine and Abrin Toxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional relationship between L-(+)-Abrine and abrin (B1169949) toxin, two notable compounds found in the seeds of Abrus precatorius (rosary pea). While co-existing in the same biological source, these molecules are fundamentally different in their chemical nature, biosynthetic origins, and primary biological effects. This compound, a small amino acid derivative, serves as a crucial biomarker for exposure to the highly potent protein, abrin toxin.

Core Structural and Chemical Dissimilarity

This compound and the abrin toxin are structurally and chemically distinct entities. This compound is a small molecule alkaloid, specifically N-methyl-L-tryptophan, with a defined chemical formula and molecular weight. In contrast, abrin is a large, complex toxalbumin protein.

This compound is an amino acid derivative with the chemical name (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoic acid. Its structure is characterized by an indole (B1671886) ring attached to an alanine (B10760859) backbone, with a methyl group on the alpha-amino group.[1]

Abrin toxin is a type II ribosome-inactivating protein (RIP-II).[2][3] It is a dimeric protein composed of two polypeptide chains, an A-chain and a B-chain, linked by a disulfide bond.[3] The A-chain possesses the enzymatic N-glycosidase activity responsible for its toxicity, while the B-chain is a lectin that binds to galactose-containing glycoproteins on the cell surface, facilitating the toxin's entry into the cell.[4] Abrin exists as a mixture of several isotoxins (abrin-a, -b, -c, and -d) and a related, less toxic agglutinin.

The significant disparity in their molecular size and chemical composition is a key factor in their different biological roles and analytical detection methods.

| Feature | This compound | Abrin Toxin (Abrin-a) |

| Chemical Class | Alkaloid (Amino Acid Derivative) | Protein (Toxalbumin) |

| Molecular Formula | C₁₂H₁₄N₂O₂ | Complex polypeptide |

| Molecular Weight | 218.25 g/mol | ~65 kDa |

| Basic Structure | N-methyl-L-tryptophan | Dimeric protein with A and B chains |

Independent Biosynthetic Pathways

The biosynthetic origins of this compound and abrin toxin are entirely separate, reflecting their different chemical natures.

This compound Biosynthesis: While the specific enzymatic pathway in Abrus precatorius is not fully detailed in the literature, the structure of this compound strongly indicates its biosynthesis from the essential amino acid L-tryptophan through N-methylation. This is a common biosynthetic route for many plant alkaloids.

Abrin Toxin Biosynthesis: Abrin toxin is a product of protein biosynthesis. Its production begins with the transcription and translation of abrin genes to produce a precursor polypeptide called preproabrin (B1178275). This precursor contains a signal peptide, the sequences for the A and B chains, and a linker peptide. The preproabrin undergoes post-translational modifications in the endoplasmic reticulum, including cleavage of the signal and linker peptides, and the formation of the disulfide bond between the A and B chains to yield the mature, active toxin. The genome of Abrus precatorius contains multiple genes that encode for various abrin and agglutinin isoforms.

This fundamental difference in their synthesis—amino acid metabolism versus gene expression and protein synthesis—unequivocally demonstrates that this compound is not a structural component or a precursor of the abrin toxin.

Biosynthetic pathways of this compound and Abrin Toxin.

Functional Relationship: this compound as a Biomarker for Abrin Toxin Exposure

The primary relationship between this compound and abrin toxin in a clinical and forensic context is the use of this compound as a biomarker for exposure to abrin. Due to the inherent difficulties in detecting the large protein toxin in biological samples, the small, stable, and more easily quantifiable this compound serves as a reliable indicator of ingestion of Abrus precatorius seeds.

Quantitative Data on this compound as a Biomarker

Studies have established baseline levels of this compound in the general population and quantified its excretion following exposure.

| Parameter | Value | Reference |

| Endogenous this compound in Human Urine (unexposed) | 0.72 ± 0.51 ng/mL | |

| This compound in Urine of Poisoning Case (22-month-old) | 726 ng/mL | |

| Detection Window in Urine | Suitable for quantification within 24 hours post-exposure |

Experimental Protocol: Quantification of this compound in Human Urine

A validated method for the quantification of this compound in urine involves solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Methodology:

-

Sample Preparation: A 1 mL urine sample is used.

-

Internal Standard: A synthesized ¹³C₁²H₃-L-abrine internal standard is added to the sample to ensure accuracy and reproducibility.

-

Solid-Phase Extraction (SPE): The sample is processed using SPE to isolate and concentrate the analyte.

-

Chromatographic Separation: The extracted sample is subjected to a 6-minute HPLC separation.

-

Mass Spectrometry Detection: Electrospray ionization in a triple-quadrupole mass spectrometer is used to form protonated molecular ions, which are then quantified via multiple reaction monitoring.

Workflow for this compound detection in urine.

Distinct Biological Activities

While this compound is primarily discussed as a biomarker, it also possesses its own biological activities, which are separate from the potent toxicity of abrin.

Abrin Toxin's Mechanism of Action: The toxicity of abrin is well-established. The A-chain of abrin is a highly specific RNA N-glycosidase that removes a single adenine (B156593) base from the 28S rRNA of the large ribosomal subunit. This irreversible damage to the ribosome halts protein synthesis, leading to cell death.

This compound's Biological Activities: Research has indicated that this compound exhibits anti-cancer properties. It has been shown to suppress liver tumor growth by modulating PD-L1 signaling and inhibiting the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an immunoregulatory enzyme. It also has reported antioxidative effects. These activities are mechanistically distinct from the ribosome-inactivating toxicity of abrin.

Contrasting mechanisms of action.

Experimental Protocol: Purification and Characterization of Abrin Toxin

Several methods have been established for the purification of abrin toxin from the seeds of Abrus precatorius. A common approach involves affinity chromatography followed by further purification steps.

Methodology:

-

Extraction: Crude protein extract is obtained from powdered Abrus precatorius seeds.

-

Affinity Chromatography: The crude extract is passed through a lactamyl-Sepharose or similar affinity column. The lectin domains of abrin and agglutinin bind to the lactose-derivatized matrix.

-

Elution: The bound proteins are eluted with a high concentration of lactose (B1674315) (e.g., 0.4 M).

-

Further Purification (Optional): Gel filtration (e.g., Bio-Gel P-100) or ion-exchange chromatography (e.g., DEAE-Sephacel) can be used to separate the different abrin isoforms and agglutinin based on size and charge.

-

Characterization: The purity and molecular weight of the purified abrin are confirmed by SDS-PAGE and mass spectrometry (e.g., MALDI-TOF).

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of Abrin-Like and Prepropulchellin-Like Toxin Genes and Transcripts Using Whole Genome Sequencing and Full-Length Transcript Sequencing of Abrus precatorius - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abrin - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

L-(+)-Abrine stability under different temperature and pH conditions

Introduction

L-(+)-Abrine, also known as N-methyl-L-tryptophan, is a naturally occurring indole (B1671886) alkaloid found in the seeds of Abrus precatorius. It serves as a crucial biomarker for exposure to the highly toxic protein abrin, making its accurate quantification essential in toxicology and food safety. For researchers, scientists, and drug development professionals, understanding the stability of this compound under various environmental conditions is paramount for the development of reliable analytical methods, the design of stable formulations, and the accurate interpretation of toxicological data. This technical guide provides an in-depth overview of the stability of this compound under different temperature and pH conditions, based on available scientific literature.

Temperature Stability

The stability of this compound has been evaluated under several temperature conditions, particularly in biological matrices such as plasma. These studies are critical for defining proper sample handling and storage procedures to ensure the integrity of the analyte prior to analysis.

A key study investigated the stability of this compound in plasma at various temperatures, as well as through multiple freeze-thaw cycles. The results indicate that this compound is remarkably stable in plasma for up to 30 days at temperatures as high as 37°C.[1] Furthermore, the compound showed no significant degradation after three freeze-thaw cycles or when left in a refrigerated autosampler at 8°C for 24 hours.[1]

| Storage Condition | Duration | Analyte | Matrix | Stability Outcome | Reference |

| 4°C | 30 days | This compound | Plasma | Stable | [1] |

| 22°C | 30 days | This compound | Plasma | Stable | [1] |

| 37°C | 30 days | This compound | Plasma | Stable | [1] |

| 8°C (Post-preparation) | 24 hours | This compound | Plasma | Stable | |

| Freeze-Thaw Cycles | 3 cycles | This compound | Plasma | Stable |